molecular formula C26H19F3N2O5 B2369486 N-(3,4-difluorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide CAS No. 866590-56-9

N-(3,4-difluorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide

Cat. No. B2369486
CAS RN: 866590-56-9
M. Wt: 496.442
InChI Key: KOZAHESVBPNIAY-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C26H19F3N2O5 and its molecular weight is 496.442. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmaceutical Potential

N-(3,4-difluorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide and its derivatives have been explored for their synthesis and potential pharmaceutical applications. Yusov et al. (2019) described the synthesis of similar compounds, focusing on their analgesic and anti-inflammatory activities. These compounds showed significant analgesic effects in tests, with some displaying greater activity than standard drugs like metamizole and nimesulide (Yusov et al., 2019).

Antimicrobial and Anticancer Properties

Compounds with structural similarities to this compound have been studied for their antimicrobial and anticancer properties. Mehta et al. (2019) synthesized a series of related compounds and evaluated their in vitro antimicrobial and anticancer activities. Some of these compounds exhibited significant antimicrobial activity, and one compound showed notable anticancer activity (Mehta et al., 2019).

Antitumor Activity and Molecular Docking Studies

Another study by Al-Suwaidan et al. (2016) involved the synthesis of 3-benzyl-4(3H)quinazolinone analogues, with a focus on their antitumor activity. Several compounds in this series demonstrated broad-spectrum antitumor activity, with some being significantly more potent than the control drug 5-FU. Molecular docking studies were also conducted to understand their mode of action (Al-Suwaidan et al., 2016).

Metabolite Identification and Excretion Studies

A study by Umehara et al. (2009) identified metabolites of a novel If channel inhibitor structurally related to this compound. This research provided insights into the renal and hepatic excretion of these metabolites, contributing to a better understanding of the drug's metabolism (Umehara et al., 2009).

Structural Aspects and Properties

Karmakar et al. (2007) examined the structural aspects of similar amide-containing isoquinoline derivatives. Their study provided valuable information on the crystal structures and fluorescence emission properties of these compounds, which can be crucial for their applications in various fields (Karmakar et al., 2007).

Spectroscopic Studies and Ligand-Protein Interactions

Mary et al. (2020) conducted spectroscopic studies on benzothiazolinone acetamide analogs, assessing their potential as photosensitizers in solar cells and examining their ligand-protein interactions. These findings can be relevant to the design of drugs and materials based on similar molecular structures (Mary et al., 2020).

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F3N2O5/c1-35-22-10-17-21(11-23(22)36-2)31(13-24(32)30-16-7-8-19(28)20(29)9-16)12-18(26(17)34)25(33)14-3-5-15(27)6-4-14/h3-12H,13H2,1-2H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZAHESVBPNIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC(=C(C=C3)F)F)C(=O)C4=CC=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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